Cas no 21203-86-1 (2-Phenylpyridin-4-amine)

2-Phenylpyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a phenyl group at the 2-position and an amino group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its amine functionality allows for further derivatization, enabling the development of ligands, catalysts, and bioactive molecules. The compound’s rigid aromatic framework contributes to stability and predictable reactivity, facilitating its use in cross-coupling reactions and as a building block for complex molecular architectures. Its well-defined chemical behavior and versatility make it suitable for applications in medicinal chemistry and materials science.
2-Phenylpyridin-4-amine structure
2-Phenylpyridin-4-amine structure
Product Name:2-Phenylpyridin-4-amine
CAS No:21203-86-1
MF:C11H10N2
MW:170.210502147675
MDL:MFCD01646280
CID:242117
PubChem ID:2762833
Update Time:2025-06-15

2-Phenylpyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-phenylpyridine
    • 2-Phenylpyridin-4-amine
    • 4-Pyridinamine,2-phenyl-
    • 2-PHENYL-4-PYRIDINAMINE
    • 2-PHENYL-PYRIDIN-4-YLAMINE
    • 4-amino-phenylpyridine
    • 4-Pyridinamine,2-phenyl
    • 2-Phenyl-4-aminopyridine
    • CHVKPWIABFICLK-UHFFFAOYSA-N
    • BDBM50342659
    • RP23254
    • AB09616
    • VP13832
    • 2-phenyl-pyridin-4-ylamine, AldrichCPR
    • SY032946
    • ST2417165
    • AB0023379
    • BB 0260403
    • 4CH-
    • F2167-2399
    • FT-0649864
    • J-514340
    • Z1083217772
    • SCHEMBL3788626
    • DTXSID00376494
    • EN300-74480
    • 21203-86-1
    • CS-D1566
    • A21788
    • FS-3258
    • 2-phenylpyridin-4-ylamine
    • CHEMBL1770738
    • MFCD01646280
    • AKOS006283666
    • DB-081294
    • A1AB0
    • AC-907/34122018
    • MDL: MFCD01646280
    • Inchi: 1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
    • InChI Key: CHVKPWIABFICLK-UHFFFAOYSA-N
    • SMILES: N1C=CC(=CC=1C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 170.08400
  • Monoisotopic Mass: 170.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.133
  • Melting Point: No data available
  • Boiling Point: 384.2℃ at 760 mmHg
  • Flash Point: 214.4°C
  • Refractive Index: 1.625
  • PSA: 38.91000
  • LogP: 2.91200
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-Phenylpyridin-4-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenylpyridin-4-amine Production Method

2-Phenylpyridin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:21203-86-1)2-Phenylpyridin-4-amine
Order Number:A21788
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):625.0
Email:sales@amadischem.com

Additional information on 2-Phenylpyridin-4-amine

Recent Advances in the Study of 2-Phenylpyridin-4-amine (CAS: 21203-86-1) in Chemical Biology and Pharmaceutical Research

2-Phenylpyridin-4-amine (CAS: 21203-86-1) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its phenyl and pyridin-4-amine moieties, serves as a key scaffold in the development of novel therapeutic agents. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and other bioactive molecules. The unique structural features of 2-Phenylpyridin-4-amine enable it to interact with various biological targets, making it a promising candidate for drug discovery and development.

One of the most notable advancements in the study of 2-Phenylpyridin-4-amine is its role in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have synthesized derivatives of 2-Phenylpyridin-4-amine to target specific kinases, such as JAK2 and EGFR, with high selectivity and potency. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that certain 2-Phenylpyridin-4-amine derivatives exhibit nanomolar inhibitory activity against JAK2, a kinase associated with myeloproliferative neoplasms. These findings highlight the potential of this compound in the development of targeted therapies for hematologic malignancies.

In addition to its applications in kinase inhibition, 2-Phenylpyridin-4-amine has also been investigated for its antimicrobial properties. The rise of antibiotic-resistant pathogens has necessitated the discovery of new antimicrobial agents, and this compound has shown promise in this regard. A study published in Bioorganic & Medicinal Chemistry Letters reported that 2-Phenylpyridin-4-amine derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves disruption of bacterial cell wall synthesis, a target that is distinct from conventional antibiotics. This suggests that 2-Phenylpyridin-4-amine-based compounds could serve as a new class of antimicrobial agents with reduced risk of resistance development.

Beyond its therapeutic potential, 2-Phenylpyridin-4-amine has also been utilized as a versatile intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, enabling the construction of complex molecular architectures. Recent work in the field of synthetic chemistry has demonstrated the utility of this compound in the preparation of heterocyclic frameworks, which are prevalent in many pharmaceuticals. For example, a study in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction involving 2-Phenylpyridin-4-amine, leading to the efficient synthesis of polycyclic aromatic compounds. Such methodologies expand the toolbox available to chemists for the construction of bioactive molecules.

Despite these promising developments, challenges remain in the optimization of 2-Phenylpyridin-4-amine-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the core scaffold to improve these pharmacokinetic properties. For instance, researchers have explored the introduction of solubilizing groups or the replacement of the phenyl ring with other aromatic systems to enhance drug-like characteristics. These modifications are critical for advancing 2-Phenylpyridin-4-amine derivatives from the bench to the bedside.

In conclusion, 2-Phenylpyridin-4-amine (CAS: 21203-86-1) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibition to antimicrobial activity, underscore its potential as a cornerstone for drug discovery. Continued research into its derivatives and their biological mechanisms will likely yield new therapeutic candidates with improved efficacy and safety profiles. As the field progresses, interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to fully realize the potential of this compound.

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Amadis Chemical Company Limited
(CAS:21203-86-1)2-Phenylpyridin-4-amine
A21788
Purity:99%
Quantity:25g
Price ($):625.0
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